5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole

Catalog No.
S775689
CAS No.
501653-22-1
M.F
C7H5ClN2O2
M. Wt
184.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole

CAS Number

501653-22-1

Product Name

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole

IUPAC Name

5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

InChI

InChI=1S/C7H5ClN2O2/c8-4-6-9-7(10-12-6)5-2-1-3-11-5/h1-3H,4H2

InChI Key

OJQHUMFLEARHQO-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NOC(=N2)CCl

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CCl

The exact mass of the compound 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206955. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole, CAS 501653-22-1, is a bifunctional heterocyclic compound. It provides a reactive 5-(chloromethyl) group for nucleophilic substitution and a 3-(2-furyl)-1,2,4-oxadiazole core. The 1,2,4-oxadiazole ring is recognized in medicinal chemistry as a metabolically stable bioisostere for ester and amide functionalities, offering a scaffold with distinct electronic and pharmacokinetic properties. [REFS-1, REFS-2] This combination of a reactive handle and a bioisosteric core makes it a targeted choice for synthesizing advanced intermediates in drug discovery and agrochemical development.

Substituting 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole with seemingly similar analogs, such as those with a phenyl or other heterocyclic group at the 3-position, is a critical design choice, not a simple procurement swap. The identity of the 3-position substituent directly governs the molecule's electronic distribution, steric profile, and potential for hydrogen bonding interactions. [1] As demonstrated in structure-activity relationship (SAR) studies, these seemingly minor changes can lead to orders-of-magnitude differences in biological potency, rendering analogs ineffective for a specific, optimized target. [2] Therefore, for research programs where a furan-based scaffold has been selected for its specific bioisosteric properties or target engagement, substitution with other aryl or heteroaryl analogs can compromise project outcomes.

Critical Impact of 3-Position Aryl Substituent on Nematicidal Potency

In a systematic study of 5-(chloromethyl)-1,2,4-oxadiazole derivatives for nematicidal activity against B. xylophilus, the nature of the substituent at the 3-position was a critical determinant of potency. The compound with a 4-fluorophenyl group (A1) exhibited an LC50 of 2.4 µg/mL. Changing this to a 4-chlorophenyl group (A2) decreased potency to 2.8 µg/mL, and a 4-bromophenyl group (A3) further decreased it to 3.3 µg/mL. [1] This demonstrates that the electronic properties of the 3-position ring are finely tuned for optimal activity, making the choice between analogs like the 2-furyl (target compound) and various phenyl derivatives a key performance decision.

Evidence DimensionNematicidal Activity (LC50)
Target Compound DataN/A in study; The 2-furyl group is a key bioisosteric analog to the tested phenyl groups.
Comparator Or Baseline3-(4-Fluorophenyl) analog: 2.4 µg/mL; 3-(4-Chlorophenyl) analog: 2.8 µg/mL; 3-(4-Bromophenyl) analog: 3.3 µg/mL
Quantified DifferenceUp to 37.5% decrease in potency (2.4 vs 3.3 µg/mL) based on 3-position substituent change.
ConditionsIn vitro assay against Bursaphelenchus xylophilus.

This evidence shows that the choice of the 3-position heterocycle is not trivial and directly impacts biological performance, justifying the specific procurement of the 2-furyl variant for targeted synthesis.

Chloromethyl Group Confers Higher Potency Than Bromomethyl Alternative

When comparing the effect of the 5-position haloalkyl group on nematicidal activity, the chloromethyl group consistently provided higher potency than the bromomethyl analog. For the 3-(4-bromophenyl)-1,2,4-oxadiazole scaffold, the 5-chloromethyl version (A3) had an LC50 of 3.3 µg/mL, whereas the 5-bromomethyl version (A11) was significantly less active with an LC50 of 7.0 µg/mL. [1] This represents a greater than two-fold increase in potency for the chloro- derivative over the bromo- derivative.

Evidence DimensionNematicidal Activity (LC50)
Target Compound DataRepresents the chloromethyl class, shown to be more potent.
Comparator Or Baseline5-Bromomethyl analog (A11): 7.0 µg/mL vs 5-Chloromethyl analog (A3): 3.3 µg/mL
Quantified DifferenceThe chloromethyl compound is >2.1 times more potent than the bromomethyl analog.
ConditionsIn vitro assay against Bursaphelenchus xylophilus, using the 3-(4-bromophenyl) core.

For applications requiring maximal biological potency, this compound is a more effective choice than its more reactive, but less potent, bromomethyl counterpart.

Precursor Suitability: A Validated Bioisostere for Metabolically Labile Groups

The 1,2,4-oxadiazole ring is broadly utilized in medicinal chemistry as a metabolically robust bioisostere for esters and amides, which are often susceptible to hydrolysis by esterases and amidases in vivo. [REFS-1, REFS-2] For example, replacing an ester with a 1,2,4-oxadiazole in a derivative of caffeic acid phenethyl ester (CAPE) resulted in a compound that was 25% more stable in human plasma while retaining the same level of biological activity (IC50 of 0.93 µM vs 1.0 µM). [1] Procuring this furyl-oxadiazole building block provides a direct route to incorporate this advantageous structural motif, improving the drug-like properties of a target molecule.

Evidence DimensionPlasma Stability & Biological Activity
Target Compound DataProvides the 1,2,4-oxadiazole core, a key component for enhancing metabolic stability.
Comparator Or BaselineEster-containing analog (CAPE) vs. 1,2,4-Oxadiazole-containing analog (OB-CAPE)
Quantified Difference25% improvement in plasma stability for the oxadiazole analog.
ConditionsStability assay in human plasma; 5-LO product biosynthesis inhibition assay.

This compound is a strategic choice for medicinal chemists aiming to mitigate metabolic liabilities associated with ester or amide groups, potentially reducing development time and improving a drug candidate's pharmacokinetic profile.

Lead Optimization in Agrochemicals, Specifically High-Potency Nematicides

This compound is a prime candidate for synthesizing novel nematicides where high potency is critical. The evidence shows that both the chloromethyl group and the specific nature of the 3-position ring are key drivers of activity. Researchers aiming to develop new acetylcholine receptor-targeting nematicides would use this specific precursor to build analogs based on a scaffold demonstrated to be more effective than bromomethylated or certain substituted-phenyl alternatives. [1]

Improving Drug Candidate Viability via Ester/Amide Bioisosteric Replacement

In medicinal chemistry programs, this compound serves as a key intermediate for addressing metabolic instability. When a lead compound containing a hydrolytically labile ester or amide shows poor pharmacokinetic properties, this building block can be used to synthesize the 1,2,4-oxadiazole analog. This strategy is employed to enhance plasma stability and improve the overall drug-like profile of the candidate molecule. [2]

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole

Dates

Last modified: 08-15-2023

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